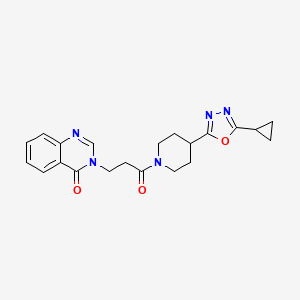
1-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-phenylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-phenylurea is an organic compound that features a furan ring, a pyrazole ring, and a phenylurea moiety. This compound is of interest due to its unique structural components, which may impart specific chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-phenylurea typically involves multi-step organic reactions. One possible synthetic route includes:
Formation of the pyrazole ring: This can be achieved through the condensation of hydrazine with a 1,3-diketone.
Attachment of the furan ring: The furan ring can be introduced via a coupling reaction with a suitable furan derivative.
Formation of the urea linkage: The final step involves the reaction of the intermediate with phenyl isocyanate to form the phenylurea moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-phenylurea can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The pyrazole ring can be reduced under specific conditions.
Substitution: The phenylurea moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Oxidized furan derivatives.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted phenylurea derivatives.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism of action of 1-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-phenylurea would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan and pyrazole rings could facilitate binding to specific sites, while the phenylurea moiety may enhance stability and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Furan derivatives: Compounds like furfural and 5-hydroxymethylfurfural.
Pyrazole derivatives: Compounds such as 1-phenyl-3-methyl-5-pyrazolone.
Phenylurea derivatives: Compounds like phenylurea and its substituted analogs.
Uniqueness
1-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-phenylurea is unique due to the combination of the furan, pyrazole, and phenylurea moieties in a single molecule. This unique structure may impart specific chemical reactivity and biological activity not observed in simpler analogs.
Propriétés
IUPAC Name |
1-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c21-16(19-15-4-2-1-3-5-15)17-7-8-20-11-14(10-18-20)13-6-9-22-12-13/h1-6,9-12H,7-8H2,(H2,17,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDOVTABEOFIFPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NCCN2C=C(C=N2)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2R)-2-[1-(Trifluoromethyl)cyclopropyl]propanoic acid](/img/structure/B2765105.png)

![1-[5-(5-METHYL-1,2,4-OXADIAZOL-3-YL)PYRIDIN-2-YL]-4-(5,6,7,8-TETRAHYDRONAPHTHALENE-2-SULFONYL)PIPERAZINE](/img/structure/B2765108.png)
![N-[(oxolan-2-yl)methyl]-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2765109.png)


![5-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carbonyl}-1H-1,3-benzodiazole](/img/structure/B2765119.png)
![3-bromo-5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic acid](/img/structure/B2765121.png)


![7-(4-ethoxyphenyl)-3-((2-oxo-2-(2,4,5-trimethylphenyl)ethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2765125.png)



